molecular formula C10H16O2 B1365007 2-Isobutyrylcyclohexanone CAS No. 39207-65-3

2-Isobutyrylcyclohexanone

Cat. No. B1365007
CAS RN: 39207-65-3
M. Wt: 168.23 g/mol
InChI Key: PFOYYSGBGILOQZ-UHFFFAOYSA-N
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Description

2-Isobutyrylcyclohexanone, also known as 2-(2-Methyl-1-oxopropyl)cyclohexanone, is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.23 .


Synthesis Analysis

The synthesis of this compound can be accomplished from Cyclohexanone and Isobutyryl chloride . The reaction involves the use of lithium hexamethyldisilazane in tert-butyl methyl ether and toluene at 0°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanone ring with an isobutyryl group attached .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.0076 g/mL at 25°C .

Scientific Research Applications

1. Catalytic Applications

2-Isobutyrylcyclohexanone has been utilized as a β-diketone ligand in copper-catalyzed N-(hetero)arylation of amino acids. This method is notable for its environmental benignity, cost-effectiveness, and scalability, enabling efficient insertion of diverse aryl coupling partners, including challenging heteroaryl electrophiles, without affecting the enantiopurity of the product (Sharma et al., 2016).

2. Coating and Adhesive Applications

Poly(methyl urethane) acrylate oligomer, synthesized using 2-isocyanatoethyl methacrylate and 2-mercaptoethanol, involves this compound in its synthesis process. This oligomer, characterized for its improved thermal behavior, is used in UV curable coatings, inks, and adhesives, offering resistance against weather, ozone, aging, and heat (Park et al., 2009).

3. Pharmaceutical and Biomedical Applications

This compound is relevant in the synthesis of isobutylcyanoacrylate, a tissue adhesive used in various surgical procedures, including abdominal surgery. This adhesive has shown effectiveness in hemostasis and adhesion of wounds in both solid and hollow organs, demonstrating high success rates and complete wound healing in animal models (Fotiadis et al., 2005).

4. Organic Synthesis and Selective Catalysis

Selective N- and O-arylation of aminoalcohols has been achieved using this compound as a supporting ligand in copper-based catalysts. This process highlights the selective incorporation of functionalized N- and O-arylated aminoalcohols, demonstrating its versatility in organic synthesis (Shafir et al., 2007).

5. Material Science Applications

In material science, this compound plays a role in the production of renewable chemicals and fuels. For example, its derivative, fermented isobutanol, can be catalytically dehydrated to isobutylene, a platform molecule for synthesizing other fuels or chemicals (Taylor et al., 2010).

Safety and Hazards

The safety data sheet for 2-Isobutyrylcyclohexanone indicates that it is harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification .

Relevant Papers One relevant paper found discusses the use of this compound in the selective N-arylation of aminoalcohols . The paper highlights the compound’s utility in achieving selectivity in copper-catalyzed arylation reactions .

Mechanism of Action

Target of Action

It is often used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of chemical entities depending on the specific reaction context.

Mode of Action

The mode of action of 2-Isobutyrylcyclohexanone is largely dependent on the specific chemical reaction in which it is involved. As a reagent, it interacts with its targets to facilitate chemical transformations . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on the specific chemical reaction in which it is involved . As a reagent, it facilitates chemical transformations, the outcomes of which would vary depending on the reaction context.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors . These could include factors such as temperature, pH, and the presence of other chemical entities. The specific influences of these factors would depend on the particular reaction context.

Biochemical Analysis

Biochemical Properties

2-Isobutyrylcyclohexanone plays a role in biochemical reactions primarily as a ligand. It interacts with enzymes, proteins, and other biomolecules through its ketone functional group. The compound can form hydrogen bonds and engage in hydrophobic interactions with amino acid residues in enzyme active sites. For example, this compound may interact with enzymes involved in ketone metabolism, such as ketoreductases, which catalyze the reduction of ketones to secondary alcohols. These interactions can influence the enzyme’s activity and, consequently, the metabolic pathways in which they are involved .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways. Additionally, the compound can affect cellular metabolism by interacting with enzymes that regulate metabolic flux, thereby influencing the levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. For example, this compound may inhibit the activity of ketoreductases by binding to their active sites and preventing substrate access. This inhibition can lead to changes in the levels of specific metabolites and alterations in metabolic pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression. These effects may persist even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. These effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to ketone metabolism. The compound interacts with enzymes such as ketoreductases and dehydrogenases, which catalyze the reduction and oxidation of ketones, respectively. These interactions can influence the metabolic flux and levels of metabolites within the cell. Additionally, this compound may affect the activity of cofactors such as NADH and NADPH, which are essential for redox reactions in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in various cellular environments. For example, this compound may exert its effects on mitochondrial enzymes involved in energy metabolism .

properties

IUPAC Name

2-(2-methylpropanoyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOYYSGBGILOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466818
Record name 2-Isobutyrylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39207-65-3
Record name 2-Isobutyrylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isobutyrylcyclohexanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-isobutyrylcyclohexanone in copper-catalyzed reactions?

A1: this compound acts as a supporting ligand in copper-catalyzed reactions, particularly in the N-arylation of amines [, , ]. This means it binds to the copper catalyst, influencing its reactivity and selectivity.

Q2: How does the structure of this compound contribute to its effectiveness as a ligand?

A2: As a β-diketone, this compound possesses two carbonyl groups separated by a single carbon atom. This structural feature allows it to effectively chelate copper ions, forming stable complexes that facilitate the catalytic cycle [, ].

Q3: Can you provide specific examples of reactions where this compound is used as a ligand?

A3: Certainly. This compound has proven successful in facilitating the following copper-catalyzed reactions:

  • N-arylation of amino acids: This reaction allows for the introduction of diverse aryl groups onto amino acids, including challenging heteroaryl groups, with high yields and without affecting the enantiopurity of the product [].
  • N-arylation of amines: This versatile reaction couples aryl halides with various amines, including aliphatic amines and NH-heterocycles, efficiently at room temperature [, ].
  • Selective N-arylation of aminoalcohols: In the presence of copper catalysts, this compound promotes selective N-arylation of aminoalcohols at room temperature. This selectivity is crucial for synthesizing specific isomers of these valuable compounds [].

Q4: What are the advantages of using copper catalysts with this compound as a ligand in these reactions?

A4: The use of copper catalysts with this compound offers several advantages:

  • Mild reaction conditions: The reactions can often proceed efficiently at room temperature or with mild heating, making them more environmentally friendly and cost-effective [, , ].
  • High selectivity: The ligand helps direct the reaction towards specific products, such as the N-arylated product in the case of aminoalcohols [].
  • Broad substrate scope: These catalytic systems demonstrate effectiveness with various aryl halides and amine coupling partners, including challenging heteroaryl and sterically hindered substrates [, , ].

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